BPTF-IN-1 is a small molecule inhibitor targeting the bromodomain and PHD finger-containing transcription factor (BPTF), a component of the nucleosome remodeling factor complex. BPTF plays a crucial role in chromatin remodeling and gene transcription regulation, making it a significant target for therapeutic intervention in various cancers and other diseases associated with dysregulated gene expression. The compound is derived from structural studies aimed at developing selective inhibitors for the BPTF bromodomain, which has been implicated in oncogenic processes.
BPTF-IN-1 was developed through extensive structure-activity relationship studies and molecular dynamics simulations, utilizing techniques such as PrOF NMR (Proton-Observed Fluorine-Detected Nuclear Magnetic Resonance) to characterize ligand interactions with the BPTF bromodomain . These studies have highlighted the need for improved metabolic stability and selectivity in potential BPTF inhibitors.
BPTF-IN-1 falls under the category of bromodomain inhibitors, which are compounds designed to disrupt protein-protein interactions mediated by bromodomains. Bromodomains are protein motifs that recognize acetylated lysines on histones and non-histone proteins, playing a pivotal role in regulating chromatin structure and gene expression.
The synthesis of BPTF-IN-1 involves several chemical reactions that typically include:
The synthesis may involve multiple steps including:
BPTF-IN-1's molecular structure is characterized by a scaffold that allows for effective interaction with the BPTF bromodomain. The precise arrangement of functional groups is critical for its binding affinity.
The molecular formula, molecular weight, and specific structural features (e.g., functional groups) must be detailed through spectroscopic methods. For example:
BPTF-IN-1 can undergo various chemical reactions that may include:
Understanding these reactions is essential for assessing the compound's stability under physiological conditions. Kinetic studies can provide insights into how quickly these reactions occur and their impact on efficacy.
BPTF-IN-1 functions by binding to the bromodomain of BPTF, inhibiting its interaction with acetylated lysines on histones. This disruption alters chromatin remodeling processes, leading to changes in gene expression patterns associated with cancer progression.
Biological assays demonstrate that treatment with BPTF-IN-1 results in decreased expression of target genes regulated by BPTF, confirming its role as an inhibitor . Quantitative reverse transcription polymerase chain reaction (RT-qPCR) can be employed to measure changes in mRNA levels post-treatment.
Relevant data regarding melting point, boiling point, and specific heat capacity should be determined experimentally or sourced from literature.
BPTF-IN-1 has significant scientific uses, particularly in:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8